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molecular formula C6H5GdO7 B8500839 Gadolinium citrate CAS No. 3088-53-7

Gadolinium citrate

Cat. No. B8500839
M. Wt: 346.3 g/mol
InChI Key: CHXZBTADZOSKRR-UHFFFAOYSA-K
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Patent
US08147802B2

Procedure details

Thousands of Gadolinium ions may be incorporated onto silica nanoparticles surface via coordination with EDTA chelators presented on EDTA-SiO2 particle surface. Gadolinium Citrate solution was prepared in 10 mM Et3NHOAc (pH 7.0 with 0.15M NaCl) as mentioned: 0.6 M GdCl3 aqueous solution and 0.6 M sodium citrate solution were mixed in 1:1 volume ratio. Brief vortex of the mixture afforded 0.3 M Gadolinium Citrate solution. To a 20 mL scintillation vial equipped with a Teflon-coated stir bar was added 5 mL 10 mM Et3NHOAc (pH 7.0 with 0.15M NaCl) buffer and 1.67 mL of 0.3 M Gadolinium Citrate solution. Then 5 mL of EDTA-SiO2 (0.6% EDTA-SiO2 in deionized H2O by wt %) was added to the reaction mixture. The solution was stirred under room temperature for 18 hours. Reaction mixture stayed clear. The Gd solution was purified by dialyzing against DI H2O overnight in a SnakeSkin (10,000 MWCO) dialysis tube. Dialyzed solution was recovered and stored at room temperature on shelf. No sign of aggregation was observed (based on DLS) after at least one month.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
GdCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Gd:1].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.[Na+].[Cl-].[C:24]([O-:36])(=[O:35])[CH2:25][C:26]([CH2:31][C:32]([O-:34])=[O:33])([C:28]([O-:30])=[O:29])[OH:27].[Na+].[Na+].[Na+]>>[C:24]([O-:36])(=[O:35])[CH2:25][C:26]([CH2:31][C:32]([O-:34])=[O:33])([C:28]([O-:30])=[O:29])[OH:27].[Gd+3:1] |f:2.3,4.5.6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Gd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Four
Name
GdCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Gd+3]
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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